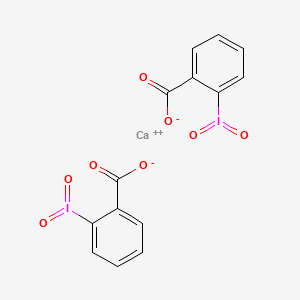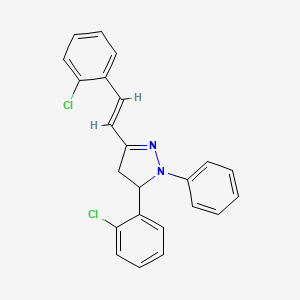
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin is a synthetic organic compound belonging to the pyrazoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin typically involves the condensation of chalcones with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazole
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-isoxazoline
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-thiazoline
Uniqueness
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin is unique due to its specific substitution pattern and the presence of both phenyl and chloro groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H18Cl2N2 |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c24-21-12-6-4-8-17(21)14-15-18-16-23(20-11-5-7-13-22(20)25)27(26-18)19-9-2-1-3-10-19/h1-15,23H,16H2/b15-14+ |
InChI-Schlüssel |
RGEREJNBGBQLQN-CCEZHUSRSA-N |
Isomerische SMILES |
C1C(N(N=C1/C=C/C2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1C(N(N=C1C=CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
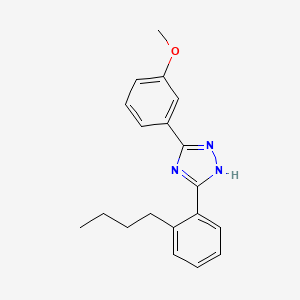
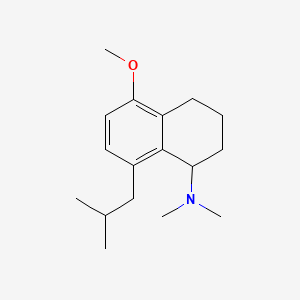
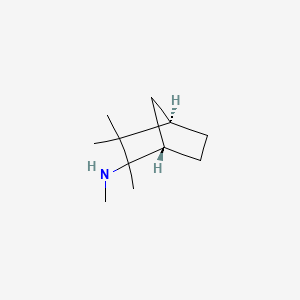


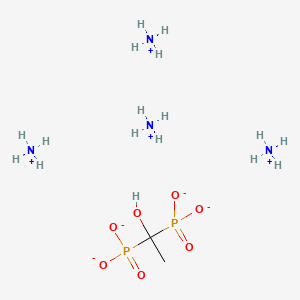
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
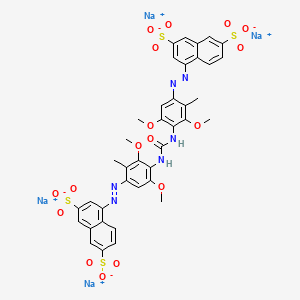
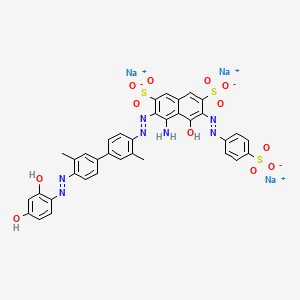
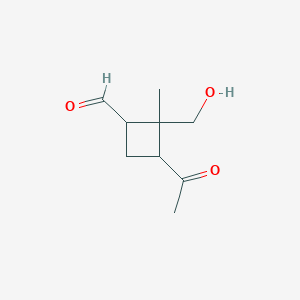
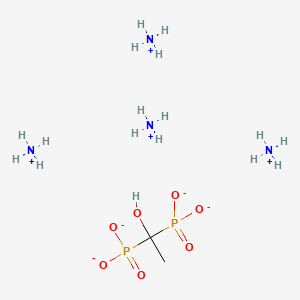
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
